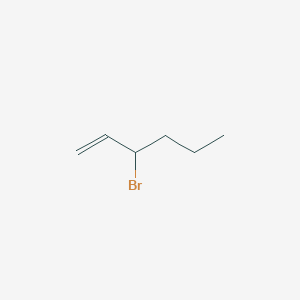

3-Bromo-1-hexene

CAS No.: 54684-73-0

Cat. No.: VC18700062

Molecular Formula: C6H11Br

Molecular Weight: 163.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54684-73-0 |

|---|---|

| Molecular Formula | C6H11Br |

| Molecular Weight | 163.06 g/mol |

| IUPAC Name | 3-bromohex-1-ene |

| Standard InChI | InChI=1S/C6H11Br/c1-3-5-6(7)4-2/h4,6H,2-3,5H2,1H3 |

| Standard InChI Key | UTVCDGRAYVLNBH-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(C=C)Br |

Introduction

Structural and Molecular Characteristics

3-Bromo-1-hexene, systematically named (3-bromohex-1-ene), has the molecular formula C₆H₁₁Br and a molecular weight of 163.06 g/mol. Its IUPAC name reflects the placement of the double bond (between C1 and C2) and the bromine substituent on C3. The structure can be represented as CH₂=CH-CHBr-CH₂-CH₂-CH₃, with stereochemical considerations arising from the double bond’s geometry (typically cis or trans). The compound’s reactivity is influenced by both the electron-rich double bond and the polar carbon-bromine bond.

Synthesis Methods

Allylic Bromination

The most common synthesis route involves allylic bromination of 1-hexene using N-bromosuccinimide (NBS) under radical initiation conditions. This method selectively brominates the allylic position (C3) due to the stability of the allylic radical intermediate.

Reaction Conditions:

-

Reagents: NBS, benzoyl peroxide (initiator), CCl₄ (solvent).

-

Temperature: 60–80°C.

-

Yield: ~65–75%.

Hydrobromination of Alkynes

An alternative approach involves the hydrobromination of 1-hexyne, though this method risks forming regioisomers. Anti-Markovnikov addition can be achieved using peroxide initiators, but control remains challenging.

Reaction Conditions:

-

Reagents: HBr, H₂O₂.

-

Temperature: 0–25°C.

-

Yield: ~50–60%.

Table 1: Comparison of Synthesis Methods

| Method | Reagents | Yield (%) | Selectivity |

|---|---|---|---|

| Allylic Bromination | NBS, CCl₄ | 65–75 | High |

| Hydrobromination | HBr, H₂O₂ | 50–60 | Moderate |

Chemical Reactivity

Electrophilic Addition

The double bond in 3-bromo-1-hexene undergoes electrophilic addition with halogens (e.g., Br₂) or hydrogen halides (e.g., HCl). For example, bromination yields 1,2-dibromo-3-bromohexane as a major product, though steric effects may influence regioselectivity.

Elimination Reactions

Treatment with strong bases (e.g., KOH/ethanol) induces dehydrohalogenation, forming 1,3-hexadiene. This reaction proceeds via an E2 mechanism, favoring the most stable alkene (Zaitsev’s rule).

Physical Properties

3-Bromo-1-hexene is a colorless to pale yellow liquid at room temperature. Key physical parameters include:

Table 2: Physical Properties of 3-Bromo-1-hexene

| Property | Value |

|---|---|

| Boiling Point | 142–145°C |

| Density | 1.32 g/cm³ |

| Refractive Index | 1.488 (20°C) |

| Solubility in Water | Immiscible |

| Solubility in Organic Solvents | Miscible (ether, chloroform) |

Applications in Organic Synthesis

Pharmaceutical Intermediates

3-Bromo-1-hexene serves as a precursor in synthesizing β-blockers and anticonvulsants. For instance, it can undergo Suzuki-Miyaura cross-coupling to introduce aryl groups at the brominated position .

Polymer Chemistry

The compound acts as a crosslinking agent in copolymerization reactions, enhancing the thermal stability of polymers like polyethylene. Its double bond participates in radical polymerization, while the bromine moiety improves flame retardancy .

Agrochemicals

Derivatives of 3-bromo-1-hexene are used in pesticides, leveraging its ability to functionalize into bioactive molecules targeting insect neurotransmission pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume